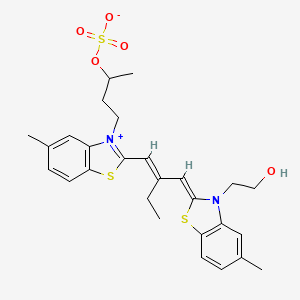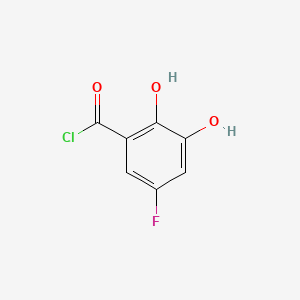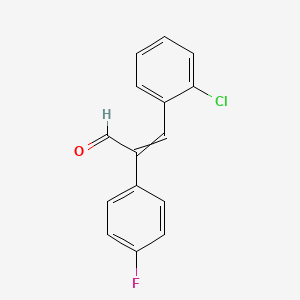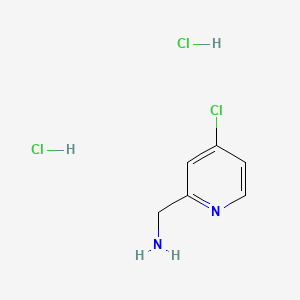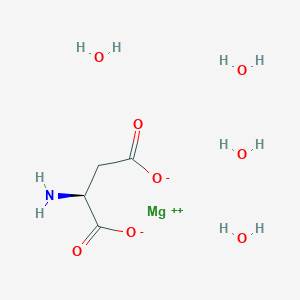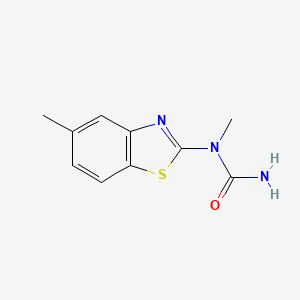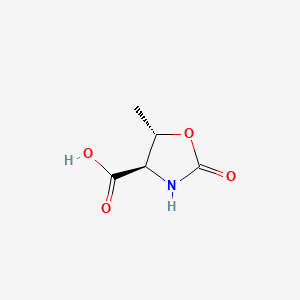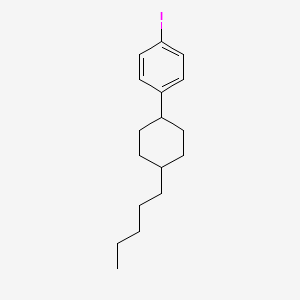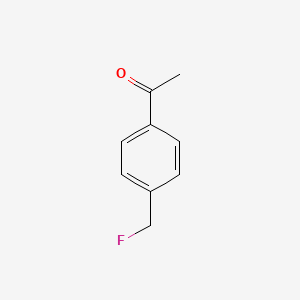![molecular formula C15H30O8 B568401 2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol;prop-2-enoic acid CAS No. 121028-83-9](/img/structure/B568401.png)
2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol;prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) is a complex polymer that finds applications in various fields due to its unique chemical properties. This compound is formed through the polymerization of 2-Propenoic acid with a specific diol, resulting in a polymer with distinct characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) typically involves the polymerization of 2-Propenoic acid (also known as acrylic acid) with the diol 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol). The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed with initiators and catalysts. The reaction conditions are carefully monitored to achieve high yields and consistent product quality. The polymer is then purified and processed into various forms depending on its intended application.
化学反応の分析
Types of Reactions
2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can participate in substitution reactions where certain groups are replaced by others, modifying its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or other reduced forms of the polymer.
科学的研究の応用
2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) has a wide range of scientific research applications:
Chemistry: The polymer is used in the synthesis of advanced materials and as a precursor for various chemical reactions.
Biology: It finds applications in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: The polymer’s unique properties make it suitable for use in tissue engineering and regenerative medicine.
Industry: It is used in the production of coatings, adhesives, and other industrial products due to its excellent mechanical and chemical properties.
作用機序
The mechanism by which 2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) exerts its effects involves interactions with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, facilitating processes such as cell adhesion, proliferation, and differentiation. In industrial applications, the polymer’s chemical structure allows it to form strong bonds with other materials, enhancing the performance of coatings and adhesives.
類似化合物との比較
Similar Compounds
2-Propenoic acid, 2-methyl-, ethenyl ester: This compound is similar in structure but differs in its ester group, leading to different chemical properties and applications.
2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester: Another similar compound with distinct ester groups, used in different industrial applications.
2-Propenoic acid, 2-methyl-: A simpler compound with a different molecular structure, leading to unique properties and uses.
Uniqueness
What sets 2-Propenoic acid, polymer with 2,2’-((2-ethyl-2-((2-hydroxyethoxy)methyl)-1,3-propanediyl)bis(oxy))bis(ethanol) apart is its specific polymer structure, which imparts unique mechanical and chemical properties. This makes it highly versatile and suitable for a wide range of applications, from medical devices to industrial products.
特性
CAS番号 |
121028-83-9 |
|---|---|
分子式 |
C15H30O8 |
分子量 |
338.397 |
IUPAC名 |
2-[2,2-bis(2-hydroxyethoxymethyl)butoxy]ethanol;prop-2-enoic acid |
InChI |
InChI=1S/C12H26O6.C3H4O2/c1-2-12(9-16-6-3-13,10-17-7-4-14)11-18-8-5-15;1-2-3(4)5/h13-15H,2-11H2,1H3;2H,1H2,(H,4,5) |
InChIキー |
YDVYCKXUNVBZOP-UHFFFAOYSA-N |
SMILES |
CCC(COCCO)(COCCO)COCCO.C=CC(=O)O |
同義語 |
2-Propenoic acid, polymer with 2,2/'-[[2-ethyl-2-[(2-hydroxyethoxy) methyl]-1,3-propanediyl]bis(oxy)]bis[ethanol ] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-6,7-dihydro-5H-pyrano[2,3-d][1,3]thiazole](/img/structure/B568318.png)
